8,5'-Cyclo-2'-deoxyguanosine

DNA Damage Chemical Stability Hydrolysis Kinetics

Select 8,5'-Cyclo-2'-deoxyguanosine (cdG) as a non-cleavable, NER-specific substrate to replace less stable markers like 8-oxo-dG. Its unique C5'-C8 intramolecular bond resists artifactual oxidation and ensures NER-exclusive repair readout, essential for XP/CS disease models. Its 1:3 diastereomer ratio provides a stable, radiation-specific dosimetric signature unavailable from standard oxidative stress probes.

Molecular Formula C10H11N5O4
Molecular Weight 265.23 g/mol
CAS No. 104504-22-5
Cat. No. B017932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,5'-Cyclo-2'-deoxyguanosine
CAS104504-22-5
Synonyms8,5'-cyclo-2'-deoxyguanosine
Molecular FormulaC10H11N5O4
Molecular Weight265.23 g/mol
Structural Identifiers
SMILESC1C(C2C(C3=NC4=C(N3C1O2)NC(=NC4=O)N)O)O
InChIInChI=1S/C10H11N5O4/c11-10-13-7-4(9(18)14-10)12-8-5(17)6-2(16)1-3(19-6)15(7)8/h2-3,5-6,16-17H,1H2,(H3,11,13,14,18)/t2-,3+,5-,6-/m0/s1
InChIKeyJYCOZDWXEDYCIX-VPXOEYFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8,5'-Cyclo-2'-deoxyguanosine (CAS 104504-22-5): A Definitive Tandem DNA Lesion for NER Pathway and Oxidative Stress Research


8,5'-Cyclo-2'-deoxyguanosine (cdG) is a structurally unique, oxidatively generated DNA lesion characterized by an intramolecular C5'-C8 covalent bond linking the sugar and base moieties of 2'-deoxyguanosine [1]. This cyclization creates a tandem lesion distinct from simple base modifications, making it a specific and recalcitrant substrate for DNA repair [2]. The compound exists as (5'R) and (5'S) diastereomers, with CAS 104504-22-5 typically designating the (5'R)-isomer [3]. Its primary formation mechanism involves hydroxyl radical attack from ionizing radiation or endogenous oxidative metabolism [4].

Procurement Rationale for 8,5'-Cyclo-2'-deoxyguanosine: Why Common DNA Damage Markers (e.g., 8-oxo-dG) Cannot Substitute


The selection of 8,5'-cyclo-2'-deoxyguanosine over widely used oxidative stress biomarkers like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is driven by fundamental differences in their chemical stability and biological processing. 8-oxo-dG is known for its propensity to undergo further oxidation and its susceptibility to artifactual formation during sample workup, which can compromise quantitative accuracy [1]. In contrast, the N-glycosidic bond of S-cdG exhibits significantly higher stability, with a half-life at least 5-fold greater than that of dG or 8-Me-dG under acidic conditions [2]. Furthermore, while 8-oxo-dG is primarily repaired by the base excision repair (BER) pathway, the unique C5'-C8 covalent bond of cdG renders it a specific substrate exclusively for the nucleotide excision repair (NER) pathway [3]. This exclusive repair dependency makes cdG an indispensable, non-interchangeable tool for studies focused on NER deficiency, such as in Xeroderma Pigmentosum or Cockayne syndrome [4].

Quantitative Differentiation of 8,5'-Cyclo-2'-deoxyguanosine: Head-to-Head Evidence for Scientific Selection


Superior Chemical Stability of the N-Glycosidic Bond Compared to Native dG and 8-Methyl-dG

In a direct kinetic study, the N-glycosidic bond of (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG) was found to be significantly more resistant to acid-catalyzed hydrolysis than both unmodified 2'-deoxyguanosine (dG) and 8-methyl-2'-deoxyguanosine (8-Me-dG). This increased stability is attributed to the conformational rigidity imposed by the C5'-C8 covalent bond [1].

DNA Damage Chemical Stability Hydrolysis Kinetics

Exclusive Repair Pathway Specificity for Nucleotide Excision Repair (NER)

The defining structural feature of 8,5'-cyclo-2'-deoxyguanosine—the C5'-C8 covalent bond—renders it completely refractory to cleavage by the base excision repair (BER) machinery, which efficiently processes simpler oxidative lesions like 8-oxo-dG. Instead, cdG diastereomers are exclusively processed by the nucleotide excision repair (NER) pathway [1]. This repair dichotomy was demonstrated by the inability of purified BER enzymes (NEIL1, NEIL2, Fpg, OGG1, Endo III, Endo VIII) to excise S-cdG [2].

DNA Repair Nucleotide Excision Repair Base Excision Repair

Absolute Requirement for DNA Polymerase V in Lesion Bypass

In a well-controlled in vivo replication study using E. coli, a plasmid containing a single (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG) lesion exhibited a profound block to replication. Crucially, replication was completely abolished in a pol V-deficient (pol V-) strain, resulting in zero recovered progeny [1]. This absolute dependence on a specific translesion synthesis polymerase highlights the lesion's unique processing requirements compared to other adducts.

DNA Replication Mutagenesis Translesion Synthesis

High-Fidelity Detection and Quantification via LC-MS/MS with Isotope Dilution

Robust analytical methodologies using liquid chromatography-tandem mass spectrometry with isotope dilution (LC-IDMS) have been established for the specific and sensitive quantification of both (5'R) and (5'S) diastereomers of cdG. Using stable isotope-labeled internal standards, the method achieves a detection sensitivity of approximately 15 fmol on-column [1]. This enables precise measurement of endogenous background levels in human cells, determined to be ~2 lesions/10^6 nucleosides for (5'R)-cdG and ~10 lesions/10^6 nucleosides for (5'S)-cdG [1].

Analytical Chemistry Mass Spectrometry Biomarker Quantification

Differentiated Formation Kinetics Relative to 8-oxo-dG Under Oxidative Stress

While 8-oxo-dG is formed in far greater abundance, the formation of cdG follows a distinct dose-response and chemical mechanism. In isolated DNA exposed to ionizing radiation, the yield of cdG diastereomers was quantified, with the (5'R)- and (5'S)-diastereomers observed in a 1:3 ratio [1]. A revised quantification in DNA found the overall lesion formation to follow the order: 8-oxo-dG >> 8-oxo-dA > 5'R-cdG > 5'R-cdA > 5'S-cdA > 5'S-cdG [2], establishing the relative scarcity and unique signature of the cdG lesion.

Oxidative Stress DNA Adductomics Radiation Biology

High-Value Synthesis of Stable Isotope-Labeled Internal Standard for Absolute Quantification

To enable robust, quantitative mass spectrometry assays, a high-purity [1,3, NH2-15N3] (5'S)-8,5'-cyclo-2'-deoxyguanosine internal standard has been synthesized and characterized. This multi-step synthesis (21 steps) yields a product with an isotopic purity exceeding 99.94 atom% as determined by LC-MS [1]. This standard is critical for correcting for analyte loss and matrix effects during the complex sample preparation required for DNA adduct analysis.

Synthetic Chemistry Stable Isotope Labeling Internal Standard

Targeted Application Scenarios for 8,5'-Cyclo-2'-deoxyguanosine: Leveraging Unique Properties for Maximum Scientific Return


Investigating Nucleotide Excision Repair (NER) Deficiencies

Procure 8,5'-cyclo-2'-deoxyguanosine-containing oligonucleotides or the nucleoside standard to serve as a specific, non-cleavable substrate in cellular or biochemical assays. Unlike BER substrates (e.g., 8-oxo-dG), the persistence of cdG is a direct and quantitative measure of NER capacity. This is essential for mechanistic studies of diseases like Xeroderma Pigmentosum (XP) and Cockayne syndrome (CS), where NER is compromised [1].

Development and Validation of Sensitive LC-MS/MS Biomarker Assays

Utilize high-purity 8,5'-cyclo-2'-deoxyguanosine analytical standards, ideally in conjunction with the 15N3-labeled internal standard [2], to establish and validate LC-MS/MS methods for quantifying DNA damage in biological samples (e.g., urine, tissue, cells). Its superior chemical stability compared to 8-oxo-dG makes it a more reliable, artifact-resistant biomarker for oxidative stress and radiation exposure [3].

Mechanistic Studies of Translesion DNA Synthesis (TLS) and Mutagenesis

Incorporate a defined 8,5'-cyclo-2'-deoxyguanosine lesion into plasmid or oligonucleotide templates for replication studies in vitro or in vivo. The absolute requirement for specific TLS polymerases (e.g., pol V in E. coli) for lesion bypass, which results in a 0% viability phenotype in deficient strains [4], provides an exceptionally clear and quantitative genetic readout for studying polymerase function, lesion tolerance, and induced mutagenesis.

Standardization of Oxidative DNA Damage in Radiation Biology

Employ 8,5'-cyclo-2'-deoxyguanosine as a calibration standard in radiation biology to quantify hydroxyl radical-induced tandem DNA damage. The distinct 1:3 formation ratio of its (5'R) and (5'S) diastereomers [5] offers a specific dosimetric signature for ionizing radiation exposure, differentiating it from damage caused by other oxidative stressors and providing a stable, quantifiable endpoint in radiobiology experiments.

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